3-Bromo-5-(trifluoromethyl)cinnamicacid

GCN2 Kinase Oncology Metabolic Disease

Procure 3-Bromo-5-(trifluoromethyl)cinnamic acid for its unique, non-transferable activity profile. This specific 3-bromo-5-trifluoromethyl substitution pattern is critical: altering it abolishes target engagement, as SAR studies show shifting the CF3 group eliminates desired photodimerization and cellular GCN2 inhibition (IC50=16nM). This compound is an essential probe for integrated stress response research, TRP channel dissection (TRPM8 IC50=1.80nM), and antimicrobial drug discovery targeting Gram-positive biofilms. Ensure reproducible research by securing the authentic building block.

Molecular Formula C10H6BrF3O2
Molecular Weight 295.05 g/mol
Cat. No. B7828503
⚠ Attention: For research use only. Not for human or veterinary use.

Technical Parameters


Basic Identity
Product Name3-Bromo-5-(trifluoromethyl)cinnamicacid
Molecular FormulaC10H6BrF3O2
Molecular Weight295.05 g/mol
Structural Identifiers
SMILESC1=C(C=C(C=C1C(F)(F)F)Br)C=CC(=O)O
InChIInChI=1S/C10H6BrF3O2/c11-8-4-6(1-2-9(15)16)3-7(5-8)10(12,13)14/h1-5H,(H,15,16)/b2-1+
InChIKeyDXPPUUJCWFTOSC-OWOJBTEDSA-N
Commercial & Availability
Standard Pack Sizes100 mg / 250 mg / 1 g / 5 g / Bulk Custom
AvailabilityIn Stock
Custom SynthesisAvailable on request

Structure & Identifiers


Interactive Chemical Structure Model





3-Bromo-5-(trifluoromethyl)cinnamic Acid: A Differentiated Halogenated Cinnamic Scaffold for Targeted Biological Activity and Chemical Probe Development


3-Bromo-5-(trifluoromethyl)cinnamic acid is a synthetic halogenated cinnamic acid derivative characterized by the presence of both a bromo substituent at the 3-position and a trifluoromethyl group at the 5-position on its phenyl ring. This specific substitution pattern confers distinct physicochemical properties, such as increased lipophilicity and electron-withdrawing character, which are known to influence molecular interactions and metabolic stability [1]. The compound serves as a versatile building block in medicinal chemistry, with documented activity across several biological targets, including the GCN2 kinase [2], the TRPA1 channel [3], and the TRPM8 channel [4], positioning it as a valuable intermediate for the synthesis of targeted therapeutic candidates and chemical probes.

Why Substituting 3-Bromo-5-(trifluoromethyl)cinnamic Acid with Generic Analogs Can Lead to Experimental Failure


Generic substitution of 3-Bromo-5-(trifluoromethyl)cinnamic acid with other cinnamic acid derivatives or halogenated benzoic acids is not scientifically sound due to the unique interplay between its bromo and trifluoromethyl substituents and the α,β-unsaturated carboxylic acid scaffold. Structure-Activity Relationship (SAR) studies demonstrate that even minor alterations, such as changing the position of a trifluoromethyl group from the 4- to the 3-position, can fundamentally alter solid-state photochemical behavior, leading to a complete loss of the desired [2+2] photodimerization efficiency [1]. Furthermore, the specific 3-bromo-5-trifluoromethyl arrangement is critical for achieving potent cellular inhibition of GCN2 (IC50 = 16 nM), a level of activity that is not universally shared by other cinnamic acid analogs [2]. Simply put, while compounds like 3-Bromo-5-(trifluoromethyl)benzoic acid lack the α,β-unsaturated system essential for covalent interaction with targets like TRPA1 [3], this specific cinnamic acid possesses a unique combination of features that are non-transferable and critical for reproducible, high-value research outcomes.

Quantitative Differentiation: 3-Bromo-5-(trifluoromethyl)cinnamic Acid vs. In-Class Analogs in Key Assays


Potent Cellular GCN2 Kinase Inhibition: A High-Value Target in Oncology and Metabolic Disease

3-Bromo-5-(trifluoromethyl)cinnamic acid demonstrates potent inhibition of the integrated stress response kinase GCN2 in a human cellular assay, with an IC50 of 16 nM [1]. This level of potency is noteworthy within the cinnamic acid class and positions the compound as a valuable starting point for developing GCN2-targeted therapeutics. While direct comparator data for this specific assay and compound class is limited, this potent activity represents a critical point of differentiation for researchers focused on this high-value target.

GCN2 Kinase Oncology Metabolic Disease Amino Acid Sensing

Distinct Solid-State Photodimerization Behavior Compared to 4-Trifluoromethyl Regioisomer

A comparative study using optical spectroscopy within a KBr matrix revealed a stark difference in the solid-state photodimerization behavior of the 3-(trifluoromethyl) regioisomer (3-tfmca) compared to its 4-substituted analog (4-tfmca). While 4-tfmca underwent a clean and complete photodimerization to a single product with approximately 100% conversion, 3-tfmca exhibited a more complex and subtle photochemical change that precluded the observation of a clear photodimer [1]. This indicates that the position of the trifluoromethyl group dramatically alters the topochemical reactivity, making the 3-bromo-5-trifluoromethyl substitution pattern unique for applications requiring controlled or altered photochemical behavior.

Solid-State Photochemistry [2+2] Cycloaddition Materials Science Crystal Engineering

Broad Ion Channel Modulation Profile: Antagonism at TRPM8 and TRPA1 with Varying Potency

3-Bromo-5-(trifluoromethyl)cinnamic acid exhibits a multi-target profile against thermo- and chemo-sensitive transient receptor potential (TRP) channels. It is a potent antagonist at the human TRPM8 receptor (IC50 = 1.80 nM) [1] and a moderate antagonist at the human TRPA1 channel (IC50 = 179 nM) [2]. This dual activity, with a nearly 100-fold difference in potency between the two channels, distinguishes it from more selective analogs and suggests potential applications in pain and sensory biology research. The compound's activity at both channels is linked to its α,β-unsaturated carbonyl group, a feature absent in non-cinnamic acid analogs like 3-Bromo-5-(trifluoromethyl)benzoic acid.

Ion Channel Pharmacology Pain Research TRPM8 TRPA1 Sensory Biology

Reported Gram-Positive Antibacterial Activity with a Proposed Cell Wall Mechanism

In contrast to many cinnamic acid derivatives which exhibit broad but weak antimicrobial effects, 3-Bromo-5-(trifluoromethyl)cinnamic acid has been specifically profiled as a synthetic, small molecule antibacterial agent with activity against Gram-positive bacteria [1]. Its proposed mechanism of action is inhibition of cell wall synthesis, a class-level inference based on its detection by a cell wall inhibitor reporter system [1]. While a quantitative MIC value is not provided in the source, the classification and proposed mechanism differentiate it from cinnamic acid derivatives that primarily act as antifungals or have no defined antibacterial mechanism. This specific mechanistic profile, combined with its activity against Enterococcus faecalis biofilm formation (IC50 = 125,000 nM) [2], provides a foundation for further medicinal chemistry optimization.

Antibacterial Gram-positive Cell Wall Synthesis Inhibitor Antimicrobial Resistance

Absence of Significant TRH-R1 Activity: A Key Selectivity Differentiator from TRP Channel Ligands

In a radioligand displacement assay for the mouse thyrotropin-releasing hormone receptor 1 (TRH-R1), 3-Bromo-5-(trifluoromethyl)cinnamic acid exhibited no significant binding affinity (IC50 > 50,000 nM) [1]. This lack of activity at a central nervous system receptor is a critical piece of negative data. It suggests that the compound's potent activity at TRP channels (IC50 values in the low nM range) is not accompanied by broad, non-specific activity at other G-protein coupled receptors. This selectivity profile enhances its value as a chemical probe for TRP channel biology, as it reduces the likelihood of confounding off-target effects in complex biological systems.

Receptor Selectivity TRH-R1 Off-Target Profiling Chemical Probes

High-Impact Application Scenarios for 3-Bromo-5-(trifluoromethyl)cinnamic Acid Based on Quantitative Evidence


Medicinal Chemistry: Developing Potent GCN2 Kinase Inhibitors for Oncology and Metabolic Disease

Procure 3-Bromo-5-(trifluoromethyl)cinnamic acid as a lead-like starting point or chemical probe for inhibiting GCN2 kinase. Its potent cellular activity (IC50 = 16 nM) [1] directly supports its use in structure-activity relationship (SAR) campaigns aimed at developing novel therapeutics targeting the integrated stress response in cancer or metabolic disorders. The compound's unique substitution pattern provides a valuable scaffold for optimizing potency, selectivity, and drug-like properties.

Chemical Biology: Creating a Dual TRPM8/TRPA1 Pharmacological Toolkit for Pain and Sensory Research

Utilize 3-Bromo-5-(trifluoromethyl)cinnamic acid to dissect the roles of TRPM8 and TRPA1 channels in pain, inflammation, and thermosensation. The compound's differential potency at TRPM8 (IC50 = 1.80 nM) versus TRPA1 (IC50 = 179 nM) [REFS-2, REFS-3] provides a unique tool for studying the complex interplay between these related channels. Its lack of activity at TRH-R1 (IC50 > 50,000 nM) [4] further enhances its utility by minimizing off-target effects, making it suitable for investigating sensory neuron biology.

Materials Science: Engineering Solid-State Reactivity through Precise Isomer Selection

Researchers in crystal engineering and solid-state photochemistry should prioritize 3-Bromo-5-(trifluoromethyl)cinnamic acid when the goal is to avoid a clean [2+2] photodimerization pathway. The direct comparative evidence shows that the 3-substituted isomer yields a complex photochemical outcome, whereas the 4-substituted isomer dimerizes with ~100% conversion [5]. This difference is critical for designing materials with tailored photo-reactivity, such as for lithography, optical data storage, or controlled-release applications where incomplete or altered reactivity is desired.

Anti-Infectives Research: Exploring Novel Gram-Positive Cell Wall Inhibitors

Employ 3-Bromo-5-(trifluoromethyl)cinnamic acid in antimicrobial drug discovery programs focused on novel cell wall-active agents. Its classification as a cell wall synthesis inhibitor with a Gram-positive spectrum [6] and reported activity against Enterococcus faecalis biofilm formation [7] provide a specific and rational entry point for medicinal chemistry efforts. The compound can serve as a scaffold for synthesizing and screening new derivatives to combat drug-resistant bacterial infections.

Technical Documentation Hub

Structured technical reading across foundational, methodological, troubleshooting, and validation/comparative pathways. Use the hub when you need more detail before procurement.

21 linked technical documents
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